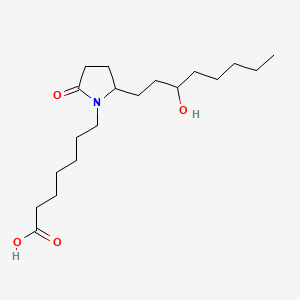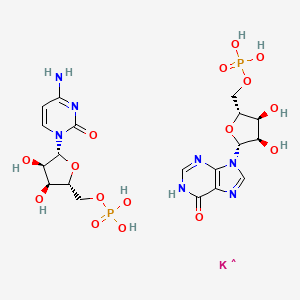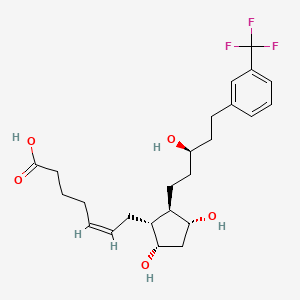
Vibralactone L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibralactone L is a member of the vibralactone family, a group of terpenoid chemical compounds first isolated from the Basidiomycete fungus Boreostereum vibrans in 2006 . These compounds are known for their unique β-lactone-fused bicyclic structure and significant biological activities, including inhibition of pancreatic lipase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vibralactone L involves several steps, starting from prenyl pyrone. A key photochemical valence isomerization of 3-prenyl-pyran-2-one forms both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure, which is then converted to the natural product through a sequential ring expansion and reduction strategy .
Industrial Production Methods
Industrial production of this compound is typically achieved through large-scale fermentation of Boreostereum vibrans cultures. This method allows for the isolation of this compound and its derivatives in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
Vibralactone L undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-lactone ring is particularly reactive, making it susceptible to nucleophilic attack by catalytic cysteine, serine, or threonine residues .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH/FAD-dependent monooxygenase for oxidation and various reducing agents for reduction reactions . The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the β-lactone ring .
Major Products
The major products formed from these reactions include various vibralactone derivatives, such as vibralactone B, vibralactone C, and acetylated vibralactone .
Aplicaciones Científicas De Investigación
Vibralactone L has a wide range of scientific research applications:
Mecanismo De Acción
Vibralactone L exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides . Additionally, this compound targets both ClpP1 and ClpP2 isoforms of caseinolytic peptidases, which are vital for the virulence of certain pathogenic bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Vibralactone A: Known for its potent lipase inhibitory activity.
Vibralactone B: A derivative with similar biological activities.
Vibralactone C: Another derivative with a unique chemical structure.
Uniqueness
Vibralactone L stands out due to its unique β-lactone-fused bicyclic structure and its ability to inhibit both ClpP1 and ClpP2 isoforms, unlike most β-lactone-containing molecules that target only one isoform . This dual inhibition makes it a promising lead compound for the development of new antibiotics .
Propiedades
IUPAC Name |
ethyl 5-methyl-2-[(5-oxo-2H-furan-3-yl)methyl]hex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-17-14(16)12(6-5-10(2)3)7-11-8-13(15)18-9-11/h5,8,12H,4,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKVKDVSDJSIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)CC1=CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)








![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)



